

Cross-Validation of Computational and Experimental Data for Dioxabenzofos: A Comparative Guide

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Compound of Interest

Compound Name: Dioxabenzofos

Cat. No.: B1670715

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of computational and experimental data on the organophosphorus compound **Dioxabenzofos**, with a focus on its enantioselective neurotoxicity. The information presented herein is intended to support research and development efforts by offering a clear, data-driven cross-validation of in-silico and in-vitro findings.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from experimental and computational analyses of the interaction between the (R) and (S) enantiomers of **Dioxabenzofos** and the enzyme acetylcholinesterase (AChE).

Table 1: Experimental Data - Inhibition of Acetylcholinesterase (AChE)

Enantiomer	IC50 (μM)[1]	Bioaffinity (M ⁻¹)[1]
(R)-Dioxabenzofos	17.2	1.947 x 10 ⁴
(S)-Dioxabenzofos	5.28	5.691 x 10 ⁴

Table 2: Computational Data - Binding Affinity to Acetylcholinesterase (AChE)

Enantiomer	Binding Free Energy (kcal/mol)[1]	Predicted Bioaffinity (M ⁻¹) [1]
(R)-Dioxabenzofos	-15.43	1.905 x 10 ⁴
(S)-Dioxabenzofos	-23.55	5.012 x 10 ⁴

Experimental Protocols

Cellular Assay: Acetylcholinesterase (AChE) Inhibition in SH-SY5Y Cells

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of **Dioxabenzofos** enantiomers on intracellular AChE activity in the human neuroblastoma cell line SH-SY5Y.

a. Cell Culture and Treatment:

- SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
- Cells are seeded in multi-well plates and allowed to adhere.
- Varying concentrations of (R)-**Dioxabenzofos** and (S)-**Dioxabenzofos** are added to the respective wells. A control group with no compound is also included.
- The cells are incubated with the compounds for a predetermined period.

b. Measurement of AChE Activity:

- Following incubation, the cells are lysed to release intracellular components, including AChE.
- The AChE activity in the cell lysates is measured using a colorimetric assay based on the Ellman method. This involves the hydrolysis of acetylthiocholine by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product.

- The absorbance of the yellow product is measured at a specific wavelength (typically around 412 nm) using a microplate reader.
- The percentage of AChE inhibition is calculated for each concentration of the **Dioxabenzofos** enantiomers relative to the control.

c. IC50 Determination:

- The IC50 values, representing the concentration of the inhibitor required to reduce AChE activity by 50%, are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Spectrochemical Technique for Bioaffinity Determination

This method is employed to determine the bioaffinity (binding constant) between **Dioxabenzofos** enantiomers and AChE.

- A solution of purified AChE is prepared in a suitable buffer.
- The intrinsic fluorescence of AChE, primarily due to tryptophan residues, is measured using a spectrofluorometer at an excitation wavelength of around 280 nm and an emission wavelength of around 340 nm.
- Aliquots of (R)-**Dioxabenzofos** or (S)-**Dioxabenzofos** are incrementally added to the AChE solution.
- The fluorescence intensity is recorded after each addition. The binding of **Dioxabenzofos** to AChE can cause a change in the local microenvironment of the tryptophan residues, leading to a quenching of the fluorescence.
- The binding constant (bioaffinity) is calculated by analyzing the fluorescence quenching data using appropriate equations, such as the Stern-Volmer equation.

Computational Protocol: Molecular Docking and Binding Free Energy Calculation

This protocol describes the in-silico approach to predict the binding mode and affinity of **Dioxabenzofos** enantiomers to AChE.

a. Preparation of Protein and Ligand Structures:

- The three-dimensional structure of human AChE is obtained from a protein databank (e.g., PDB).
- The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges.
- The 3D structures of the (R) and (S) enantiomers of **Dioxabenzofos** are generated and optimized using a molecular modeling software.

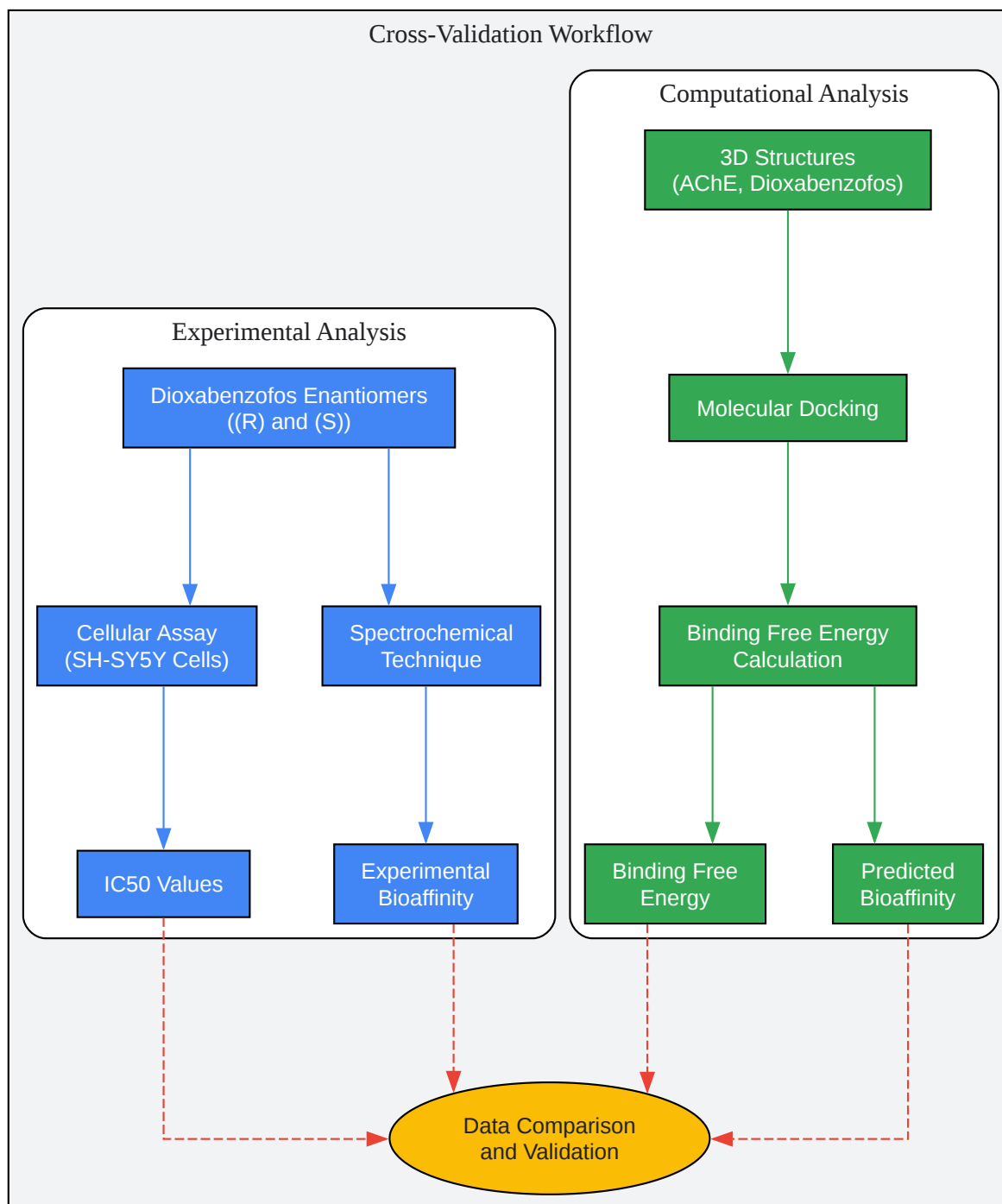
b. Molecular Docking:

- Molecular docking simulations are performed using software such as the Molecular Operating Environment (MOE).
- The **Dioxabenzofos** enantiomers are docked into the active site of AChE to predict the most favorable binding poses.
- The docking algorithm explores various conformations and orientations of the ligand within the active site and scores them based on a scoring function.

c. Binding Free Energy Calculation:

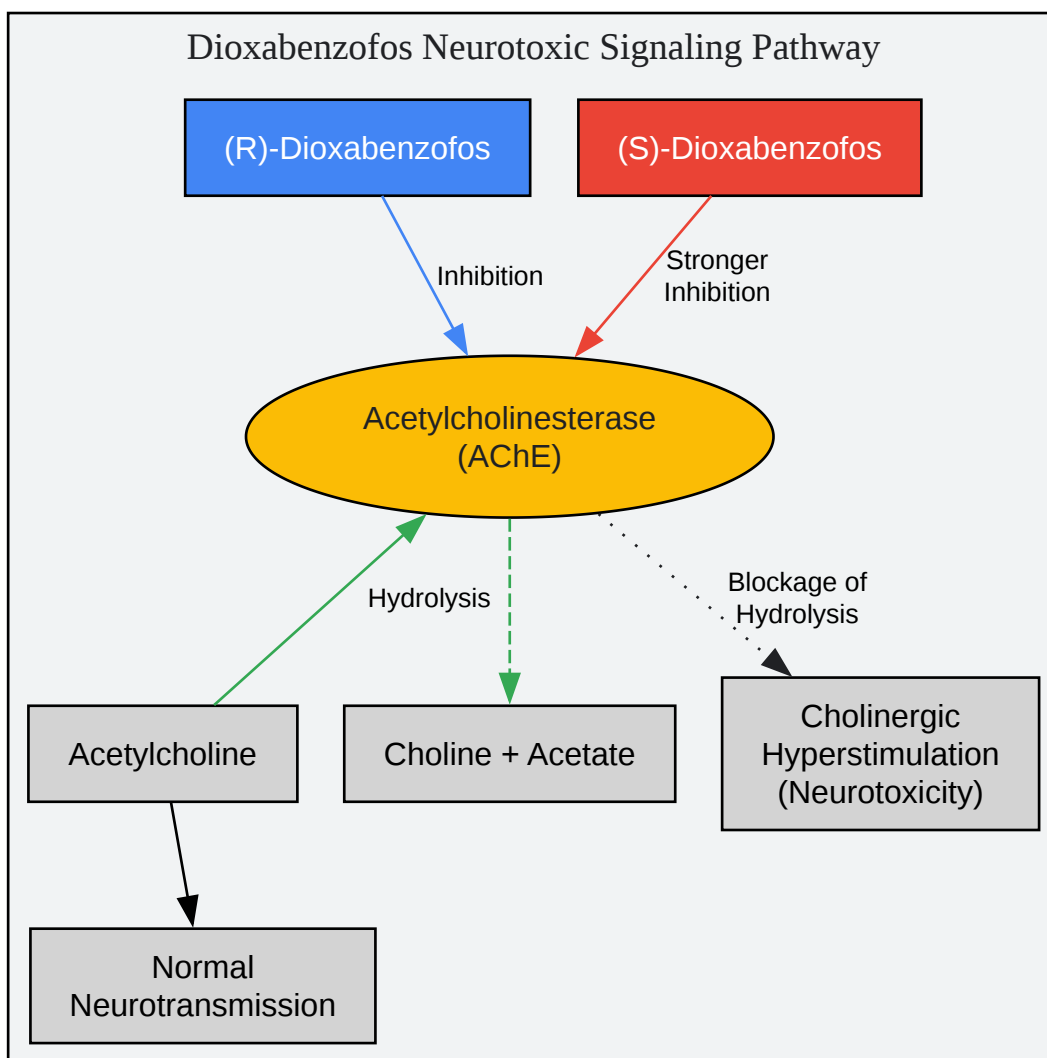
- The binding free energy of the **Dioxabenzofos**-AChE complexes is calculated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach.
- This calculation provides an estimation of the binding affinity, which can be compared with the experimental data. The binding free energy (ΔG_{bind}) is calculated using the following equation: $\Delta G_{\text{bind}} = G_{\text{complex}} - (G_{\text{protein}} + G_{\text{ligand}})$

Mandatory Visualization



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Caption: Workflow for the cross-validation of experimental and computational data.



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Caption: Inhibition of Acetylcholinesterase by **Dioxabenzofos** enantiomers.

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References

- 1. pubs.acs.org [pubs.acs.org]

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